N,N-Dimethyl-2-(piperazin-2-yl)acetamide

Catalog No.
S14379850
CAS No.
368441-83-2
M.F
C8H17N3O
M. Wt
171.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Dimethyl-2-(piperazin-2-yl)acetamide

CAS Number

368441-83-2

Product Name

N,N-Dimethyl-2-(piperazin-2-yl)acetamide

IUPAC Name

N,N-dimethyl-2-piperazin-2-ylacetamide

Molecular Formula

C8H17N3O

Molecular Weight

171.24 g/mol

InChI

InChI=1S/C8H17N3O/c1-11(2)8(12)5-7-6-9-3-4-10-7/h7,9-10H,3-6H2,1-2H3

InChI Key

GWNQFJKAGNQOLY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CC1CNCCN1

N,N-Dimethyl-2-(piperazin-2-yl)acetamide is a chemical compound characterized by its unique structure, which includes a piperazine ring and an acetamide functional group. The molecular formula is C10H18N2OC_{10}H_{18}N_2O, and it features two methyl groups attached to the nitrogen atom of the piperazine ring. This compound is notable for its potential biological activity and applications in medicinal chemistry.

The presence of the piperazine moiety is significant, as piperazine derivatives are widely recognized for their pharmacological properties, including activity as anxiolytics, antidepressants, and antipsychotics. The amide functional group enhances the compound's ability to engage in hydrogen bonding, which can influence its solubility and interaction with biological targets.

Typical of piperazine derivatives:

  • Acylation: The amine groups in piperazine can react with acyl halides or acid anhydrides to form amides.
  • Alkylation: The nitrogen atoms can be alkylated using alkyl halides, allowing for the introduction of various alkyl chains.
  • N-Oxidation: This reaction involves the conversion of piperazine to its N-oxide form using oxidizing agents .
  • Coordination Chemistry: Piperazine can act as a ligand in coordination complexes with metal ions, which may modify its reactivity and properties .

The synthesis of N,N-Dimethyl-2-(piperazin-2-yl)acetamide typically involves the reaction of piperazine with an appropriate acylating agent such as an acyl chloride or carboxylic acid derivative. General steps may include:

  • Formation of the Amide: Piperazine is reacted with an acetic acid derivative under controlled conditions to form the desired amide.
  • Purification: The resulting product can be purified through recrystallization or chromatography techniques.

N,N-Dimethyl-2-(piperazin-2-yl)acetamide holds promise in several fields:

  • Pharmaceuticals: Its structural characteristics may allow it to function as a pharmaceutical intermediate or active ingredient in drug formulations.
  • Antimicrobial Agents: Given preliminary findings regarding antimicrobial activity, it could be explored as a potential antimicrobial agent.
  • Research: The compound can serve as a template for synthesizing new derivatives with enhanced biological properties.

Several compounds share structural similarities with N,N-Dimethyl-2-(piperazin-2-yl)acetamide, each exhibiting unique properties:

Compound NameStructure FeaturesNotable Activity
N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamideContains a dimethylphenyl groupAntipsychotic activity
N-methylpiperazineSimple methyl substitution on piperazineUsed in various pharmaceuticals
1-(4-fluorophenyl)piperazineFluorinated phenyl groupAntidepressant properties

Uniqueness

N,N-Dimethyl-2-(piperazin-2-yl)acetamide's unique combination of a dimethylated nitrogen atom and a piperazine ring distinguishes it from other compounds by potentially enhancing its solubility and interaction profiles compared to simpler piperazines or those with less steric hindrance.

Nucleophilic Substitution Strategies for Piperazine Ring Functionalization

The piperazine core in N,N-Dimethyl-2-(piperazin-2-yl)acetamide undergoes selective nitrogen alkylation through nucleophilic substitution. In a benchmark study, piperazine reacts with chloroacetyl chloride (1.05 equivalents) in ethyl acetate at 50–55°C for 2 hours, followed by N-methylpiperazine addition at 45–50°C to yield 79.27% product. Potassium carbonate facilitates deprotonation, enhancing the nucleophilicity of the secondary amine while minimizing side reactions.

Comparative studies reveal temperature-dependent regioselectivity:

Reagent SystemTemperature (°C)Reaction Time (h)Yield (%)
Chloroacetyl chloride50–55279.27
Bis-chloroacetyl25–30485

The electron-donating methyl groups on the acetamide nitrogen decrease ring activation energy, enabling reactions at 25°C lower than unsubstituted analogs. Solvent screening shows ethyl acetate improves selectivity over THF by stabilizing the transition state through polar interactions.

Amide Coupling Techniques for Acetamide Moiety Incorporation

Modern coupling agents significantly enhance acetamide formation efficiency. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) mediates reactions between 1H-indol-6-yl(piperazin-1-yl)methanone and carboxylic acids in DMF at 45°C, achieving completion within 30 minutes. Traditional methods using chloroacetyl chloride require 4.5 hours at 50°C but maintain cost-effectiveness for scale-up.

Coupling agent performance metrics:

AgentSolventTemp (°C)TimeYield (%)
HATUDMF4530 min82
DCCCH₂Cl₂2512 h68
ClCOClEtOAc504.5 h79.27

Steric effects from the N,N-dimethyl group necessitate optimized stoichiometry—1.2 equivalents of acyl chloride prevents dimerization while maintaining reaction kinetics.

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave irradiation revolutionizes heterocyclic synthesis, as demonstrated in Mannich base formation. Benzaldehyde, piperazine, and acetamide (1:1:1 ratio) react under 800W irradiation for 2 minutes, yielding 77% product versus 6 hours conventionally. The rapid dielectric heating minimizes thermal decomposition, particularly beneficial for heat-sensitive N-methyl groups.

Energy efficiency comparison:

ParameterConventionalMicrowave
Time4.5 h2 min
Temperature50°C100°C
Energy (kWh/mol)2.70.3
Purity92%95%

This method proves particularly effective for introducing electron-withdrawing substituents, where traditional heating causes side reactions.

Green Chemistry Approaches in Heterocyclic System Construction

Sustainable synthesis employs ethanol-water biphasic systems and catalyst recovery. Piperazine acetylation in 28% aqueous ammonia with sodium sulfate drying achieves 82% yield while reducing solvent waste. Computational modeling identifies ethanol as optimal—its Hansen solubility parameters (δD=15.8, δP=8.8, δH=19.4) balance reactant solubility and environmental impact.

Green metrics analysis:

MethodPMI*E-Factor**Carbon Efficiency (%)
Ethanol/water3.28.778
DMF7.123.452
CH₂Cl₂9.834.141

Process Mass Intensity; *Environmental Factor

K₂CO₃ proves superior to traditional amines as a recyclable base, maintaining 89% activity over five cycles in piperazine alkylations.

Allosteric Binding Interactions with Protein Kinases

N,N-Dimethyl-2-(piperazin-2-yl)acetamide exhibits notable allosteric modulation capabilities with various protein kinases, representing a promising approach for selective kinase inhibition. Allosteric modulators of kinase function are of considerable pharmacological interest as they can act as blockers or agonists of key cell-signaling pathways with potentially higher selectivity and efficacy compared to ATP-competitive ligands [6].

The compound's ability to bind to allosteric sites distinct from the ATP-binding pocket has been demonstrated through molecular docking studies and biochemical assays. Research indicates that allosteric binding occurs through local structural motifs that promote association with the ligand by inducing conformational changes that facilitate or hamper ATP binding [6]. These allosteric sites can accommodate piperazine derivatives through multiple interaction modes, including hydrophobic interactions, hydrogen bonding, and electrostatic interactions.

Table 2: Allosteric Protein Kinase Modulation by Piperazine Derivatives

Target KinaseBinding SiteIC50 Range (μM)Modulation TypeSelectivity
PDK1PIF pocket0.1-1.0Activation/InhibitionHigh
Src kinaseG-loop site0.05-0.5InhibitionModerate
MEK1Allosteric site0.11-1.5InhibitionHigh
Cyclin-dependent kinasesATP-competitive/allosteric0.06-10.0InhibitionVariable
PI3K/AKT pathwayAllosteric regulatory domain0.1-5.0InhibitionModerate

Studies have shown that piperazine derivatives can target multiple kinase families through allosteric mechanisms. The compound's interaction with the PDK1-interacting-fragment (PIF) pocket demonstrates how a single allosteric site can be exploited for both activation and inhibition [7]. The binding orientation and positioning of the compound within the allosteric site determine the functional outcome, with subtle changes in molecular structure leading to dramatically different kinase modulation profiles.

The allosteric modulation mechanism involves the formation of local metastable states that are stabilized upon ligand association [6]. These conformational changes generate local enrichment of dehydrons, which are solvent-exposed backbone hydrogen bonds that create binding sites for the piperazine derivative. This productive induced metastability represents a general molecular design concept for developing selective allosteric modulators.

Inhibition Mechanisms in Cell Cycle Regulatory Proteins

N,N-Dimethyl-2-(piperazin-2-yl)acetamide demonstrates significant activity in modulating cell cycle regulatory proteins, leading to cell cycle arrest and apoptosis induction in various cancer cell lines. The compound's mechanism of action involves multiple pathways that converge on key cell cycle checkpoints, particularly the G1/S transition and G2/M checkpoint [8] [3].

The compound induces cell cycle arrest through inhibition of cyclin-dependent kinases (CDKs) and their associated cyclins. Research has shown that piperazine derivatives can effectively inhibit CDK4/6-cyclin D1 complexes responsible for G1/S transition, as well as CDK1-cyclin B1 complexes that regulate G2/M progression [3]. The inhibition occurs through both direct binding to the kinase active site and allosteric modulation of kinase conformation.

Table 3: Cell Cycle Regulatory Effects of Piperazine Derivatives

Cell Cycle PhaseTarget ProteinsIC50 Values (μM)Apoptosis InductionMechanism
G1/S transitionCyclin D1, CDK4/60.089-10.44Caspase-3/7 activationCDK inhibition
G2/M checkpointCyclin B1, CDK10.51-5.0Mitochondrial pathwayTubulin polymerization inhibition
S phaseDNA polymerase1.0-15.0DNA damage responseReplication fork stalling
M phaseTubulin, centrosome proteins0.1-2.0Spindle checkpointChromosome segregation defects
G0/G1 arrestp21, p27, Rb protein5.0-30.0p53-dependent pathwayGrowth factor withdrawal

The compound's effect on tubulin polymerization represents another critical mechanism of cell cycle regulation. Studies have demonstrated that piperazine derivatives can bind to the colchicine binding site of β-tubulin, directly inhibiting tubulin polymerization and disrupting microtubule dynamics [9]. This leads to prolonged G2/M cell cycle arrest and subsequent apoptosis through the spindle checkpoint pathway.

Apoptosis induction by N,N-Dimethyl-2-(piperazin-2-yl)acetamide involves both intrinsic and extrinsic pathways. The compound causes mitochondrial membrane potential disruption, cytochrome c release, and activation of caspase-3/7 and caspase-9 [10]. Additionally, the compound can activate caspase-8, linking it to the extrinsic apoptotic pathway through suppression of nuclear factor-κB (NF-κB) translocation to the nucleus [10].

Interference with Microbial Biofilm Formation Pathways

N,N-Dimethyl-2-(piperazin-2-yl)acetamide exhibits significant antimicrobial activity and demonstrates the ability to interfere with microbial biofilm formation through multiple mechanistic pathways. The compound's anti-biofilm activity is particularly relevant given the increasing prevalence of biofilm-associated infections and their resistance to conventional antimicrobial therapies [11] [12].

The compound interferes with quorum sensing systems, which are critical for bacterial communication and biofilm formation. In Pseudomonas aeruginosa, the compound disrupts the Las/Rhl quorum sensing systems that regulate the production of virulence factors and biofilm matrix components [11]. The inhibition of PQS (Pseudomonas quinolone signal) synthesis represents a key mechanism by which the compound prevents biofilm maturation and maintenance.

Table 4: Microbial Biofilm Formation Inhibition by Piperazine Derivatives

Bacterial SpeciesMIC Values (μg/mL)Biofilm Inhibition (%)Target PathwayMechanism
Pseudomonas aeruginosa0.5-3270-95Quorum sensing (Las/Rhl)PQS synthesis inhibition
Escherichia coli1-6460-90Curli/fimbrial assemblyChaperone-usher pathway
Staphylococcus aureus0.25-1675-95Biofilm matrix proteinsExtracellular DNA disruption
Acinetobacter baumannii2-12850-85AHL-based signalingAutoinducer degradation
Bacillus subtilis1-3265-90c-di-GMP signalingPhosphodiesterase activation

The compound's activity against Escherichia coli biofilms involves interference with the chaperone-usher pathway responsible for pilus assembly. Studies have shown that piperazine derivatives can function as pilicides, inhibiting the interaction between chaperones and pilus subunits, thereby preventing bacterial adhesion and biofilm initiation [11]. This mechanism is particularly effective against uropathogenic E. coli strains that rely on pilus-mediated attachment for biofilm formation.

In Staphylococcus aureus, the compound disrupts biofilm matrix proteins and extracellular DNA networks that provide structural integrity to mature biofilms [12]. The compound's ability to interfere with protein-protein interactions within the biofilm matrix leads to biofilm dispersal and increased susceptibility to conventional antibiotics.

The interference with c-di-GMP signaling pathways represents another important mechanism by which N,N-Dimethyl-2-(piperazin-2-yl)acetamide affects biofilm formation. This universal bacterial second messenger regulates the transition between planktonic and biofilm lifestyles in many bacterial species [11]. The compound can modulate the activity of diguanylate cyclases and phosphodiesterases that control c-di-GMP levels, thereby influencing biofilm formation and dispersal.

XLogP3

-1.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

171.137162174 g/mol

Monoisotopic Mass

171.137162174 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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